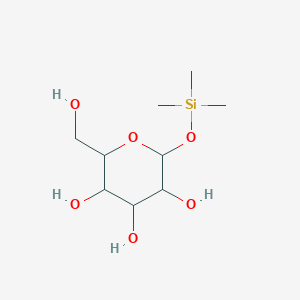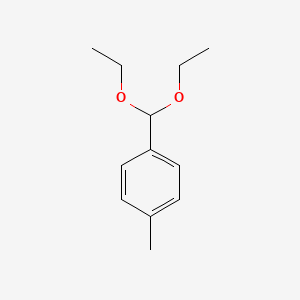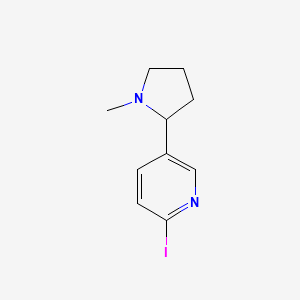
7-methyl-3H-quinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 7-méthyl-3H-quinolin-4-one est un composé hétérocyclique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. La structure de la 7-méthyl-3H-quinolin-4-one est constituée d'un noyau quinoléine avec un groupe méthyle en position 7 et un groupe céto en position 4.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 7-méthyl-3H-quinolin-4-one peut être réalisée par différentes méthodes. Une approche courante implique la cyclisation de dérivés de la 2-aminobenzophénone avec des réactifs appropriés. Par exemple, la réaction de la 2-aminobenzophénone avec l'anhydride acétique sous reflux peut conduire à la formation de 7-méthyl-3H-quinolin-4-one .
Méthodes de Production Industrielle : La production industrielle de la 7-méthyl-3H-quinolin-4-one implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de procédés catalytiques peut améliorer l'efficacité de la synthèse .
Analyse Des Réactions Chimiques
Types de Réactions : La 7-méthyl-3H-quinolin-4-one subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoléine-4,7-dione.
Réduction : Les réactions de réduction peuvent convertir le groupe céto en groupe hydroxyle, formant la 7-méthyl-4-hydroxyquinoléine.
Substitution : Les réactions de substitution électrophile peuvent introduire différents substituants à différentes positions sur le cycle quinoléine.
Réactifs et Conditions Communes:
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont utilisés en conditions acides ou basiques.
Principaux Produits:
Oxydation : Dérivés de la quinoléine-4,7-dione.
Réduction : 7-Méthyl-4-hydroxyquinoléine.
Substitution : Divers dérivés de la quinoléine substitués en fonction des réactifs utilisés.
4. Applications de la Recherche Scientifique
La 7-méthyl-3H-quinolin-4-one a de nombreuses applications en recherche scientifique:
Chimie : Elle sert de brique de base pour la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Le composé présente des activités antimicrobiennes et antivirales, ce qui en fait un candidat potentiel pour le développement de médicaments.
Médecine : Il est étudié pour ses propriétés anticancéreuses et sa capacité à inhiber certaines enzymes.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'Action
Le mécanisme d'action de la 7-méthyl-3H-quinolin-4-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Le composé peut également interférer avec les processus de réplication et de transcription de l'ADN, conduisant à ses effets antimicrobiens et anticancéreux .
Composés Similaires:
Quinoléine : Le composé parent avec une structure similaire mais sans les groupes méthyle et céto.
4-Hydroxyquinoléine : Structure similaire avec un groupe hydroxyle en position 4 au lieu d'un groupe céto.
7-Chloroquinoléine : Structure similaire avec un atome de chlore en position 7 au lieu d'un groupe méthyle.
Unicité : La 7-méthyl-3H-quinolin-4-one est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe méthyle en position 7 et du groupe céto en position 4 la différencie des autres dérivés de la quinoléine et contribue à sa réactivité unique et à son activité biologique .
Applications De Recherche Scientifique
7-Methyl-3H-quinolin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-methyl-3H-quinolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a similar structure but without the methyl and keto groups.
4-Hydroxyquinoline: Similar structure with a hydroxyl group at the 4th position instead of a keto group.
7-Chloroquinoline: Similar structure with a chlorine atom at the 7th position instead of a methyl group.
Uniqueness: 7-Methyl-3H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 7th position and the keto group at the 4th position differentiates it from other quinoline derivatives and contributes to its unique reactivity and biological activity .
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
7-methyl-3H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,5-6H,4H2,1H3 |
Clé InChI |
RIZKWDCGXLBTQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)

![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)
![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)


![3,5-Bis[({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)methyl]benzoic acid](/img/structure/B12286486.png)

![2,3-Dihydronaphtho[1,2-b]furan-3-acetic Acid](/img/structure/B12286491.png)
![(S)-3-[[5-(4-Boc-2-methyl-1-piperazinyl)-2-pyridyl]amino]-5-bromo-1-methylpyridin-2(1H)-one](/img/structure/B12286502.png)


